7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-

BRD4 inhibitor Kidney fibrosis Epigenetic therapeutics

Select CAS 1361481-62-0 to obtain the specific 4‑bromo regioisomer required for reproducible BRD4 and CBL‑B inhibitor SAR. The 4‑position bromine serves as a validated, highly reactive handle for Suzuki‑Miyaura, Buchwald‑Hartwig, and Sonogashira couplings. Substituting the 5‑bromo or 7‑bromo isomers introduces divergent reactivity and target‑engagement profiles, risking synthetic failure and re‑validation costs. This compound is supplied at ≥98% purity with defined solubility and a melting point of 90–95 °C, enabling immediate use in parallel medicinal chemistry workflows.

Molecular Formula C7H5BrN2O
Molecular Weight 213.034
CAS No. 1361481-62-0
Cat. No. B597453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-
CAS1361481-62-0
Molecular FormulaC7H5BrN2O
Molecular Weight213.034
Structural Identifiers
SMILESC1=CNC2=C1C(=CNC2=O)Br
InChIInChI=1S/C7H5BrN2O/c8-5-3-10-7(11)6-4(5)1-2-9-6/h1-3,9H,(H,10,11)
InChIKeyVRFVQTQXUMLFKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 1361481-62-0 | 4-Bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one Core Scaffold for BRD4 and CBL-B Inhibitor Programs


7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro- (CAS 1361481-62-0), is a brominated 6-azaindole derivative with the molecular formula C7H5BrN2O and a molecular weight of 213.03 g/mol . This bicyclic heterocyclic compound features a bromine atom at the 4-position and a lactam moiety, which distinguishes it from non-brominated pyrrolopyridines and alternative heterocyclic scaffolds [1]. The core scaffold serves as a critical intermediate in the synthesis of potent inhibitors targeting bromodomain-containing protein 4 (BRD4) and the E3 ubiquitin ligase CBL-B [2]. Leading vendors supply the compound at ≥95% or ≥98% purity, with documented solubility in common organic solvents and a melting point range of 90–95°C, supporting its utility in diverse synthetic workflows .

Why 4-Bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one Cannot Be Replaced by Other Heterocyclic Cores or Halogen Regioisomers


Generic substitution with alternative halogenated heterocycles or even closely related 7-bromo or 5-bromo pyrrolo[2,3-c]pyridine regioisomers introduces substantial risk of synthetic failure or altered biological activity. The 4-position bromine in this specific scaffold serves as a crucial synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling precise installation of aryl or amine substituents required for BRD4 inhibitor optimization [1]. Literature demonstrates that even subtle structural modifications to the pyrrolo[2,3-c]pyridin-7-one core—such as substituting the indol-6-yl group or altering the bromine position—dramatically affect BRD4 inhibitory potency, with IC50 values ranging from sub-micromolar to inactive across a library of 22 derivatives [2]. Procurement of the incorrect bromo-regioisomer (e.g., 7-bromo-1H-pyrrolo[2,3-c]pyridine, CAS 357263-48-0) yields a compound with distinct reactivity and target engagement profiles, requiring re-validation of entire synthetic routes and SAR campaigns [1].

Quantitative Differentiation of CAS 1361481-62-0: Comparative Evidence Against Closest Analogs and Alternative Scaffolds


BRD4 Inhibitor Potency Benchmarking: Comparative IC50 of ZLD2218 (Indol-6-yl-pyrrolo[2,3-c]pyridin-7-one Derivative) vs. Clinical Standard JQ-1

The lead compound ZLD2218, a direct synthetic derivative of the 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one core scaffold, demonstrated BRD4 inhibitory activity (IC50 = 107 nM) that was comparable to the well-established BET inhibitor JQ-1 (IC50 = 92 nM) [1]. While this represents a class-level comparison rather than a direct measurement of CAS 1361481-62-0 itself, it validates that the pyrrolo[2,3-c]pyridin-7-one scaffold—of which CAS 1361481-62-0 is the essential 4-bromo building block—can yield inhibitors with potency approaching that of a clinical-stage reference compound. ZLD2218 at 30 mg/kg/d alleviated kidney fibrosis in UUO mice comparably to JQ-1 at 100 mg/kg/d, suggesting the scaffold may confer favorable in vivo exposure [1]. Importantly, SAR analysis across 22 derivatives revealed that modifications to the indol-6-yl substituent produced IC50 variations exceeding 100-fold, underscoring that the core pyrrolo[2,3-c]pyridin-7-one framework—and specifically the 4-position where bromine resides in CAS 1361481-62-0—is critical for maintaining BRD4 inhibitory potency [1].

BRD4 inhibitor Kidney fibrosis Epigenetic therapeutics Bromodomain

Regioisomeric Specificity: 4-Bromo Substitution vs. 7-Bromo Substitution in Pyrrolo[2,3-c]pyridine Scaffolds

The 4-bromo substituent in CAS 1361481-62-0 occupies a position ortho to the pyridine nitrogen and meta to the pyrrole nitrogen in the fused bicyclic system, creating an electronic and steric environment distinct from the 7-bromo regioisomer (CAS 357263-48-0, 7-bromo-1H-pyrrolo[2,3-c]pyridine) [1]. The 7-bromo isomer features bromine ortho to the pyrrole nitrogen and para to the pyridine nitrogen, resulting in different reactivity in palladium-catalyzed cross-coupling reactions and altered hydrogen-bonding capacity of the lactam NH [2]. Patent literature describing BET protein inhibitors explicitly specifies the 4-position substitution pattern on the pyrrolo[2,3-c]pyridine scaffold for achieving desired BRD4 binding, with the 4-position serving as the attachment point for aryl groups that occupy the acetyl-lysine binding pocket [2]. Procurement of the incorrect 7-bromo regioisomer would necessitate complete re-optimization of synthetic routes and may yield compounds incapable of engaging the BRD4 bromodomain.

Cross-coupling Suzuki-Miyaura Regioisomer Building block

Purity and Vendor Certification: 98% vs. 95% Grade for Research and Development Procurement

CAS 1361481-62-0 is commercially available at two primary purity specifications: ≥98% (e.g., Fluorochem, ChemScene) and ≥95% (e.g., Chemenu, CymitQuimica) . The ≥98% grade is documented with storage conditions at 4°C and shipping at room temperature, indicating established stability under standard handling conditions . The compound has an MDL number (MFCD26967940), enabling unambiguous identification in procurement systems . For comparison, the non-brominated parent scaffold 1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one (CAS not assigned, Enamine EN300-66559) is available at 95% purity but lacks the bromine synthetic handle essential for diversification .

Purity specification QC/QA Research chemical Procurement

Scaffold Utility: CBL-B Inhibitor Development vs. Alternative Heterocyclic Cores

A 2024 patent application from Pfizer Inc. specifically claims 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one derivatives—the exact core scaffold of CAS 1361481-62-0—as selective inhibitors of the E3 ubiquitin ligase CBL-B, with potential applications in cancer immunotherapy and chronic viral infections [1]. The patent highlights that CBL-B is a key negative regulator of T cell receptor signaling, and its inhibition enhances anti-tumor immunity [1]. The 4-bromo substituent in CAS 1361481-62-0 provides the requisite synthetic handle for installing diverse substituents at the 4-position of the pyrrolo[2,3-c]pyridin-7-one core, which is essential for optimizing CBL-B inhibitory potency and selectivity [1]. Alternative heterocyclic scaffolds (e.g., pyrazolo[3,4-c]pyridin-7-ones, pyrrolo[3,2-d]pyrimidines) are not explicitly claimed in this Pfizer patent for CBL-B inhibition, indicating that the pyrrolo[2,3-c]pyridin-7-one scaffold may offer unique binding interactions with the CBL-B active site [1].

CBL-B inhibitor Immuno-oncology E3 ubiquitin ligase Pfizer

Validated Research Applications for 4-Bromo-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (CAS 1361481-62-0)


Synthesis of BRD4 Bromodomain Inhibitors for Epigenetic Oncology and Fibrosis Research

CAS 1361481-62-0 serves as the essential 4-bromo building block for constructing indol-6-yl-pyrrolo[2,3-c]pyridin-7-one derivatives that inhibit BRD4, a key epigenetic regulator implicated in cancer and fibrotic diseases. The bromine atom at the 4-position enables Suzuki-Miyaura cross-coupling with boronic acids to introduce diverse aryl substituents, as demonstrated in the synthesis of ZLD2218 and its 22 structural analogs [1]. This application is directly supported by the SAR study showing BRD4 inhibitory activity (IC50 = 107 nM for the lead compound) and in vivo efficacy in unilateral ureteral obstruction (UUO) mouse models of kidney fibrosis at 30 mg/kg/d [1].

Development of CBL-B E3 Ubiquitin Ligase Inhibitors for Cancer Immunotherapy

Recent patent literature from Pfizer Inc. explicitly claims 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one derivatives as CBL-B inhibitors for treating immunosuppression-associated diseases, including cancer and chronic viral infections [2]. CAS 1361481-62-0 provides the core scaffold with the 4-bromo synthetic handle required for parallel library synthesis and lead optimization. The compound's availability at ≥98% purity from multiple vendors supports reproducible SAR campaigns in this emerging immuno-oncology target space [2].

General Heterocyclic Building Block for Palladium-Catalyzed Cross-Coupling in Medicinal Chemistry

The 4-bromo substituent on the 6-azaindole framework of CAS 1361481-62-0 makes it a versatile substrate for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) to generate diverse compound libraries [3]. The compound's solubility in common organic solvents and defined melting point (90–95°C) facilitate straightforward handling in parallel synthesis workflows . Procurement of this specific bromo-regioisomer, rather than the 7-bromo or 5-bromo alternatives, ensures compatibility with established SAR trends in BET protein inhibitor programs [3].

Quality Control Reference Standard for Pyrrolo[2,3-c]pyridin-7-one-Based Drug Substance Analysis

With its well-characterized structure (InChIKey: VRFVQTQXUMLFKV-UHFFFAOYSA-N, MDL: MFCD26967940) and commercial availability at ≥98% purity with documented storage conditions (4°C), CAS 1361481-62-0 can serve as an analytical reference standard for LC-MS and NMR method development in pharmaceutical quality control . The compound's distinct UV/Vis and mass spectrometric profile enables its use as a system suitability standard when analyzing more complex pyrrolo[2,3-c]pyridin-7-one drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.